

Rociletinib preclinical studies NSCLC cell lines

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Compound Focus: Rociletinib

CAS No.: 1374640-70-6

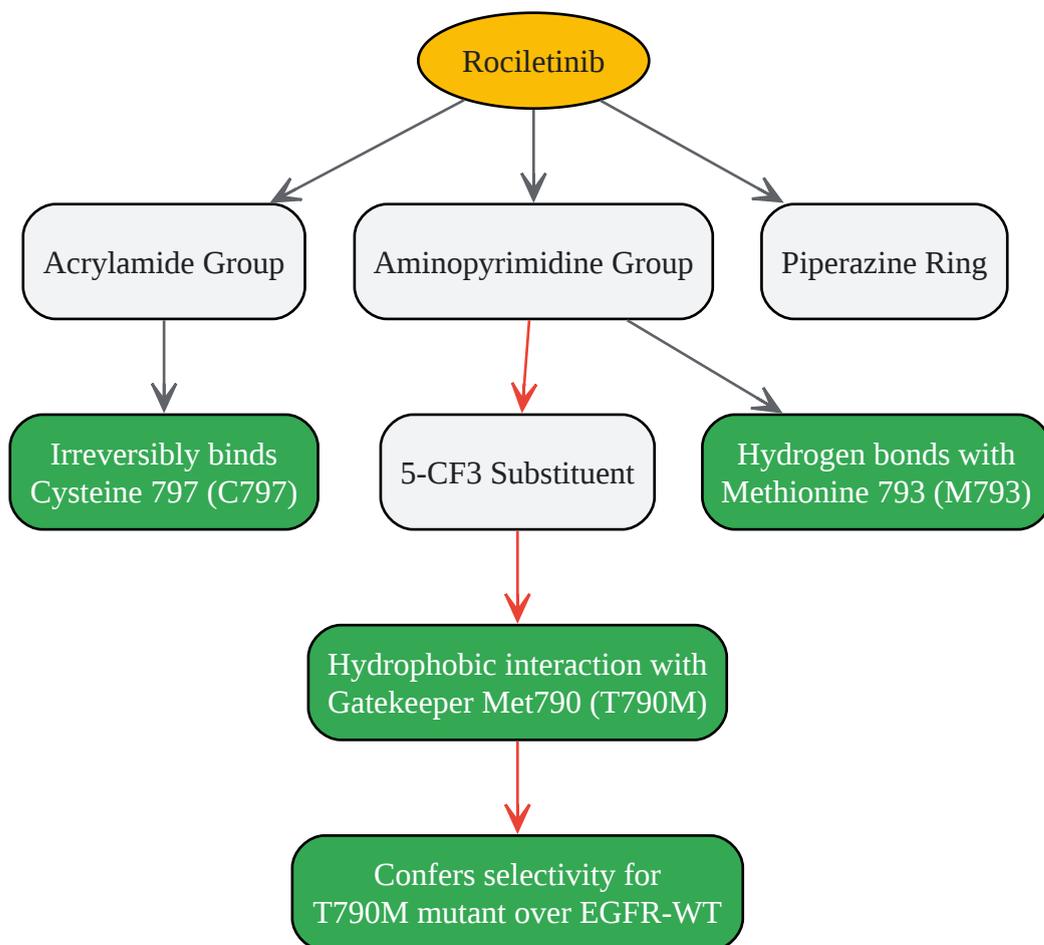
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Molecular Mechanism of Action

Rociletinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). Its structure is based on a 2,4-diaminopyrimidine core and is designed to selectively target EGFR mutants with the T790M resistance mutation while sparing the wild-type (WT) receptor [1] [2].

The diagram below illustrates how its molecular structure correlates with its function.



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The key to its mutant selectivity lies in the **5-CF3 substituent**. In the EGFR^{T790M} mutant, the gatekeeper residue is the bulkier methionine, which allows for strong hydrophobic interactions with this group. In the wild-type EGFR, the gatekeeper is a smaller threonine, resulting in weaker binding [1] [2].

Preclinical Efficacy and Protocols

The following table outlines the key experimental models and methodologies used to establish **Rociletinib's** preclinical profile.

Assay Type	Cell Line / Model	Key Findings	Experimental Protocol Summary
In Vitro Kinase Assay	Purified EGFR kinases [1] [2]	Potent inhibition of mutant EGFR; 22-fold selectivity for L858R/T790M over WT [1] [2].	Measured IC ₅₀ by assessing inhibition of kinase activity in a biochemical setting.
Cellular Growth/Proliferation (GI₅₀/IC₅₀)	A-431 (EGFR ^{WT}) [3]	GI ₅₀ /IC ₅₀ in the range of 547 nM to 1.794 μM, showing lower potency against WT [3].	Cells treated with compound for 48-72 hours; viability measured via MTT, CellTiterGlo, or SRB assay.
Cellular Growth/Proliferation (GI₅₀/IC₅₀)	A-549 (KRAS mutant) [3]	IC ₅₀ in the range of 3.24 μM to 6.5 μM, indicating lower activity in KRAS-driven models [3].	Cells treated with compound for 48-72 hours; viability measured via MTT or similar assay.
In Vivo Efficacy	Transgenic mouse models with EGFR ^{L858R} and EGFR ^{L858R/T790M} tumors [1] [2]	Induced tumor regression in EGFR ^{L858R/T790M} models; superior activity vs. erlotinib and afatinib [1] [2].	Mice dosed orally with Rociletinib; tumor volume monitored over time.

Comparison with Other 3rd Generation EGFR TKIs

During its development, **Rociletinib** was compared with other emerging third-generation inhibitors. The table below places its preclinical profile in context with other agents at the time.

Compound	Reported Cellular IC ₅₀ for EGFR ^{T790M}	Selectivity & Key Preclinical Findings	Unique Preclinical Toxicity Insights
Rociletinib (CO-1686)	100 - 140 nM [1]	22-fold selectivity for mutant over WT EGFR [1] [2].	Metabolites M502 and M460 linked to hyperglycemia and QTc prolongation in pre-clinical models [2].
Osimertinib (AZD9291)	11 - 40 nM [1] [4]	Spares WT EGFR; activity against brain metastases [4].	No significant activity against insulin/IGF-1 receptors, suggesting lower hyperglycemia risk [4].
Olmутinib (HM61713)	10 - 26 nM [1]	High potency against T790M mutants.	Preclinical data indicated potential for skin toxicity and transaminitis [1].
EGF816	9 - 25 nM [1]	Irreversible and mutant-selective.	Preclinical models highlighted rash and stomatitis as potential side effects [1].

Important Note on Clinical Development

The promising preclinical data for **Rociletinib** initially suggested significant clinical potential. However, its clinical development was halted after subsequent trials revealed lower-than-expected efficacy and significant adverse events, including hyperglycemia and QTc prolongation [2]. In contrast, **Osimertinib (AZD9291)**, which demonstrated a strong clinical profile, successfully gained global regulatory approval and has become a standard of care in this setting [4].

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